CDK8-IN-18 is classified as a selective inhibitor of the CDK8 kinase module. The compound was developed through a series of synthetic modifications aimed at enhancing its potency and selectivity for CDK8 over other kinases. The research surrounding CDK8-IN-18 has been published in various scientific journals, emphasizing its significance in cancer biology and pharmacology .
The synthesis of CDK8-IN-18 involves multiple steps, typically beginning with commercially available starting materials. A common approach includes:
CDK8-IN-18 possesses a complex molecular structure characterized by specific functional groups that confer its inhibitory properties. The detailed molecular formula and structural data can be derived from X-ray crystallography studies or computational modeling:
The three-dimensional conformation of CDK8-IN-18 can be visualized using molecular modeling software, providing insights into its binding interactions with the CDK8 active site .
The chemical reactivity of CDK8-IN-18 is primarily focused on its interaction with the ATP-binding site of the CDK8 kinase. Key reactions include:
The mechanism of action for CDK8-IN-18 involves selective inhibition of the CDK8 kinase activity within the Mediator complex:
CDK8-IN-18 exhibits several notable physical and chemical properties relevant for its application in biological systems:
CDK8-IN-18 has several promising applications in scientific research:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: